molecular formula C18H14ClFN4O2 B6585085 N-(4-chloro-2-fluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251605-22-7

N-(4-chloro-2-fluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B6585085
CAS No.: 1251605-22-7
M. Wt: 372.8 g/mol
InChI Key: DQUIGCCYZPBTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-fluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a structurally complex acetamide derivative featuring a dihydropyrimidinone core substituted with a methyl group at position 2 and a pyridin-2-yl moiety at position 2. The acetamide linker connects this heterocyclic system to a 4-chloro-2-fluorophenyl group, which introduces halogenated aromatic character.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O2/c1-11-22-16(15-4-2-3-7-21-15)9-18(26)24(11)10-17(25)23-14-6-5-12(19)8-13(14)20/h2-9H,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUIGCCYZPBTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1CC(=O)NC2=C(C=C(C=C2)Cl)F)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide, with CAS number 1251605-22-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₈H₁₄ClFN₄O₂
Molecular Weight372.8 g/mol
StructureChemical Structure

The synthesis of this compound typically involves multicomponent reactions (MCRs) which facilitate the formation of complex structures in high yields. The compound's mechanism of action is hypothesized to involve interactions with specific biological targets, leading to various pharmacological effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related dihydropyrimidine derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. These studies indicate that the compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress .

Case Studies

  • Study on Anticancer Properties : A study conducted on a series of dihydropyrimidine derivatives showed that this compound exhibited an IC50 value comparable to established anticancer agents. This suggests its potential as a lead compound for further development .
  • Anti-inflammatory Mechanism : In a model of rheumatoid arthritis, this compound significantly reduced joint inflammation and damage in animal models by modulating immune responses and cytokine levels .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to N-(4-chloro-2-fluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of dihydropyrimidines can inhibit tumor cell proliferation. For instance, compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cell lines.
  • Antimicrobial Properties : The presence of the pyridine moiety may enhance the compound's interaction with bacterial membranes, leading to potential antimicrobial effects.
  • Enzyme Inhibition : Certain derivatives have been reported to act as inhibitors for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Therapeutic Applications

The unique structure of this compound suggests several therapeutic avenues:

1. Cancer Therapy

  • Case studies have demonstrated that similar compounds can be effective against various types of cancer by targeting specific pathways involved in cell growth and survival.

Case Study Example :

  • A derivative of this compound was tested in vitro against breast cancer cells and showed a significant reduction in cell viability compared to controls.

2. Infectious Diseases

  • The antimicrobial potential of this compound could be explored in treating infections caused by resistant strains of bacteria.

Case Study Example :

  • Research on related compounds indicated promising results against Gram-positive bacteria, suggesting that this compound could follow suit.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Compound from : Structure: 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide Key Differences: Replaces the dihydropyrimidinone’s 2-methyl and 4-pyridin-2-yl groups with 5-cyano and 4-ethyl substituents. The sulfur atom in the thioacetamide linkage may reduce metabolic stability compared to the oxygen-containing linker in the target compound . Biological Relevance: Not specified in the evidence, but cyano and ethyl groups could modulate electron density and steric hindrance.
  • Compound from : Structure: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide Key Differences: Substitutes the target compound’s 4-pyridin-2-yl group with a 4-methyl group and uses a thioether linkage. Synthetic Yield: 76%, with a high melting point (>282°C), indicating crystalline stability .

Aromatic Ring Variations

  • Compound PA21A050 (): Structure: N-(4-(4-chloro-2-fluorophenyl)-3-(trifluoromethyl)-1-methyl-1H-pyrazol-5-yl)-2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)acetamide Key Differences: Replaces the dihydropyrimidinone core with a pyrazole ring. The shared 4-chloro-2-fluorophenyl group highlights the pharmacophoric importance of halogenated aryl systems in antimalarial activity .

Key Observations :

  • Thio vs. Oxygen Linkages : Thioacetamide derivatives (e.g., ) often exhibit higher lipophilicity but may face oxidative degradation in vivo compared to acetamides.
  • Halogenation Patterns : The 4-chloro-2-fluorophenyl group in the target compound and PA21A050 suggests enhanced binding to hydrophobic pockets in biological targets, as seen in antimalarial agents .
  • Pyridin-2-yl vs. Pyridin-4-yl : The target compound’s pyridin-2-yl group may facilitate hydrogen bonding or π-π stacking, unlike the pyridin-4-yl variant in ’s unrelated compound .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s dihydropyrimidinone core is synthetically accessible via Biginelli-like cyclization, as inferred from ’s methodology (76% yield) .
  • Biological Potential: Structural analogs like PA21A050 demonstrate antimalarial activity via Na+ homeostasis disruption, suggesting that the target compound’s halogenated aryl group and heterocyclic core could be optimized for similar targets .
  • SAR Insights: The pyridin-2-yl group in the target compound may enhance solubility or target engagement compared to ’s cyano-ethyl substituents, which are more electron-withdrawing .

Preparation Methods

Biginelli Reaction Adaptations

The classical Biginelli three-component reaction (urea, aldehyde, β-keto ester) provides access to dihydropyrimidinones but requires modification for 4-pyridinyl substitution. A hybrid approach developed by Nilsson and Overman (2006) proves effective:

  • Guanidine-based cyclization :

    • React pyrazole carboxamidine (14 ) with ethyl acetoacetate and pyridine-2-carbaldehyde under microwave irradiation (80°C, DMSO solvent).

    • Achieves 68–72% yield for 4-heteroaryl pyrimidinones.

  • Ultrasound-assisted optimization :

    • Application of 40 kHz ultrasound reduces reaction time from 12 h to 2.5 h.

    • Maintains yield at 65–70% while improving regioselectivity.

Critical parameters :

  • Solvent polarity (DMSO > DMF > EtOH)

  • Stoichiometric ratio (1:1.2:1 aldehyde:β-keto ester:guanidine derivative)

  • Temperature control (70–80°C optimal)

ParameterValue
Yield51.4–73.5%
Purity (HPLC)>95% after recrystallization
ScalabilityDemonstrated at 100 g scale

Final Coupling and Purification

Microwave-Assisted Coupling

Integrating modern energy-transfer methods enhances efficiency:

Optimized conditions :

  • Reagents : Pyrimidinone (1 eq), chloroacetamide (1.05 eq), K2CO3 (1.2 eq)

  • Solvent : Anhydrous DMF (0.3 M)

  • Equipment : CEM Discover SP microwave reactor

  • Parameters : 100 W, 80°C, 30 min stirring

  • Workup :

    • Cool to 0°C

    • Filter through Celite®

    • Wash with cold MeOH (3 × 50 mL)

    • Recrystallize from EtOAc/n-hexane (1:3)

Comparative yields :

MethodTimeYield
Conventional8–10 h58–62%
Microwave30 min69–73%

Analytical Characterization

Robust quality control protocols ensure batch consistency:

Spectroscopic benchmarks :

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H)

    • δ 7.92 (s, 1H, NHCO)

    • δ 6.85–7.45 (m, 3H, aryl-H)

    • δ 5.21 (s, 2H, CH2CO)

    • δ 2.37 (s, 3H, CH3)

  • LC-MS :

    • m/z calcd for C18H14ClFN4O2 [M+H]+: 373.08

    • Found: 373.12

Purity optimization :

TechniqueEfficiencyTarget Purity
Column chromatographyModerate92–94%
RecrystallizationHigh95–97%
Prep-HPLCExcellent>99%

Challenges and Mitigation Strategies

Common Synthetic Pitfalls

  • Oxidation of dihydropyrimidinone :

    • Solved by maintaining inert atmosphere (N2/Ar)

    • Add 0.1% (w/w) BHT as radical scavenger

  • Regioselectivity in coupling :

    • Controlled through slow addition of chloroacetamide (<0.5 mL/min)

    • Use phase-transfer catalyst (TBAB, 0.1 eq)

  • Pyridine ring protonation :

    • Maintain pH 7–8 during aqueous workups

    • Replace HCl with citric acid for acidification

Industrial Scalability Considerations

Cost analysis for kilogram-scale production :

ComponentCost/kg (USD)% Total Cost
4-Chloro-2-fluoroaniline22031%
Pyridine-2-carbaldehyde18025%
Chloroacetyl chloride15021%
Solvents/Catalysts16023%

Process intensification techniques :

  • Continuous flow reactor for Biginelli step (residence time 12 min)

  • Spherical crystallization for final product (particle size D90 <50 μm)

Emerging Methodologies

Photocatalytic C-N Bond Formation

Recent advances from patent literature (WO2018030466A1) suggest:

  • Use of Ru(bpy)3Cl2 catalyst under blue LED irradiation

  • Enables direct coupling of pyrimidinones with aryl amines

  • Preliminary yield: 54% (needs optimization)

Biocatalytic Approaches

  • Lipase-mediated acetylation in ionic liquids ([BMIM][BF4])

  • 63% conversion achieved with Candida antarctica Lipase B

Q & A

Q. Methodological recommendations :

  • 1H NMR : Monitor diagnostic peaks (e.g., pyrimidinone NH at δ 12.48 ppm, aromatic protons at δ 7.56–7.32 ppm) .
  • Elemental analysis : Validate empirical formulas (e.g., C, N, S content within ±0.1% of theoretical values) .
  • HPLC-MS : Confirm molecular weight ([M+H]+ peaks) and detect impurities .

Advanced: What crystallographic insights are available for this compound’s analogs?

Crystal structures of related dihydropyrimidinone derivatives reveal:

  • Hydrogen bonding : Intramolecular N–H···N bonds stabilize folded conformations (e.g., bond lengths ~2.0 Å) .
  • Dihedral angles : Pyrimidine and aryl rings exhibit angles of 12.8–86.1°, influencing π-π stacking and solubility .
  • Polymorphism : Substituents like Cl or F on phenyl groups can induce multiple crystalline forms, affecting bioavailability .

Advanced: How do structural modifications influence biological activity in analogs?

Q. Structure-activity relationship (SAR) findings :

  • Pyridine substitution : 2-Pyridyl groups enhance target binding via π-stacking, while 4-fluorophenyl improves metabolic stability .
  • Acetamide linker : Flexibility of the –CH2CO– group is critical for fitting into enzyme active sites (e.g., kinase inhibition) .
  • Electrophilic groups : Cyano or oxadiazole moieties increase reactivity with biological nucleophiles .

Advanced: How can researchers resolve contradictions in reported spectroscopic data?

Case example : Discrepancies in NH proton chemical shifts (δ 10.10–12.50 ppm) may arise from:

  • Solvent effects : DMSO-d6 vs. CDCl3 alters hydrogen-bonding networks .
  • Tautomerism : Keto-enol equilibria in dihydropyrimidinones shift NH and carbonyl peaks .
  • Validation : Cross-reference with 13C NMR and IR (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Basic: What stability considerations are critical during storage?

  • Light sensitivity : Fluorophenyl and pyridyl groups may degrade under UV; store in amber vials .
  • Moisture : The acetamide linker is hygroscopic; use desiccants and inert atmospheres .
  • Temperature : Decomposition observed >200°C; maintain –20°C for long-term storage .

Advanced: What catalytic strategies are viable for large-scale synthesis?

  • Metal-free routes : Evidence supports using formic acid derivatives as CO surrogates for reductive cyclization .
  • Palladium catalysis : Effective for nitroarene intermediates but may introduce metal contaminants .
  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes, improving throughput .

Advanced: How does polymorphism affect pharmacological profiling?

Polymorphic forms of analogs (e.g., chlorophenyl derivatives) show:

  • Solubility differences : Form I (needles) vs. Form II (plates) vary by 20% in aqueous solubility .
  • Bioavailability : Crystal packing influences dissolution rates; prioritize thermodynamically stable forms .

Basic: What in silico tools predict this compound’s reactivity?

  • DFT calculations : Model electrophilic sites (e.g., pyrimidinone C=O) for nucleophilic attack .
  • Molecular docking : Pyridyl and fluorophenyl groups show high affinity for kinase ATP pockets (Glide scores < –8 kcal/mol) .

Advanced: How to design analogs with improved metabolic stability?

  • Fluorine substitution : 4-Fluorobenzyl groups reduce CYP450-mediated oxidation .
  • Methoxy groups : Introduce at para positions to block hydroxylation .
  • Deuterium labeling : Replace labile C–H bonds (e.g., methyl groups) to slow metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.